N-Acetyl-1,3-propanediamine N-Acetyl-1,3-propanediamine N-monoacetylalkane-alpha,omega-diamine is an acetamide obtained by acetylation of one of the amino groups of any alkane-alpha,omega-diamine. AcNHCH2(CH2)nCH2NH2, where n = 0, 1, 2, etc. It is a member of acetamides and a primary amino compound. It derives from an alkane-alpha,omega-diamine. It is a conjugate base of a N-monoacetylalkane-alpha,omega-diamine(1+).
Brand Name: Vulcanchem
CAS No.: 4078-13-1
VCID: VC0130360
InChI: InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
SMILES: CC(=O)NCCCN
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

N-Acetyl-1,3-propanediamine

CAS No.: 4078-13-1

Reference Standards

VCID: VC0130360

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

N-Acetyl-1,3-propanediamine - 4078-13-1

CAS No. 4078-13-1
Product Name N-Acetyl-1,3-propanediamine
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name N-(3-aminopropyl)acetamide
Standard InChI InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
Standard InChIKey YFZBPSXRYCOKCW-UHFFFAOYSA-N
SMILES CC(=O)NCCCN
Canonical SMILES CC(=O)NCCCN
Appearance Assay:≥97%A liquid
Description N-monoacetylalkane-alpha,omega-diamine is an acetamide obtained by acetylation of one of the amino groups of any alkane-alpha,omega-diamine. AcNHCH2(CH2)nCH2NH2, where n = 0, 1, 2, etc. It is a member of acetamides and a primary amino compound. It derives from an alkane-alpha,omega-diamine. It is a conjugate base of a N-monoacetylalkane-alpha,omega-diamine(1+).
Synonyms 1-Amino-3-acetamidopropane; 3-(Acetylamino)propylamine; N-(3-Aminopropyl)acetamide;
PubChem Compound 13793967
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator